Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate
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Overview
Description
Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate is a complex organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is part of the carbazole family, which is known for its diverse applications in pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate typically involves the reaction of carbazole derivatives with ethylene ketal . The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the spiro compound. For instance, the reaction might be carried out in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action for Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it might inhibit certain enzymes or interfere with DNA replication, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]-6-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
methyl spiro[1,3-dioxolane-2,6'-5,7,8,9-tetrahydrocarbazole]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-15(18)10-2-3-13-11(8-10)12-9-16(20-6-7-21-16)5-4-14(12)17-13/h2-3,8,17H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPNJAUEZHBQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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